molecular formula C12H18O2 B12449141 ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate

ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B12449141
M. Wt: 194.27 g/mol
InChI Key: BAOUWGVQCUYLAA-ZACCUICWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,8R)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure with a carboxylate ester group

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/t9-,10+,11?

InChI Key

BAOUWGVQCUYLAA-ZACCUICWSA-N

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CCC=CCC2

Canonical SMILES

CCOC(=O)C1C2C1CCC=CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Epimerization and Hydrolysis

The bicyclic ester undergoes stereochemical inversion under basic conditions. Treatment with potassium tert-butoxide (KOtBu) in wet ether induces epimerization, converting the syn- and anti-diastereomers of the ester into a single anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ( ). This process is driven by the thermodynamic stability of the anti-acid, which acts as a sink.

Key Data:

Reaction ConditionsProductYieldSource
KOtBu, wet ether, 25°C, 12 hanti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid95%

Reduction Reactions

The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding (1S,8R)-bicyclo[6.1.0]non-4-ene-9-methanol ( , ).

Key Data:

ReagentConditionsProductYieldSource
LiAlH₄Et₂O, reflux, 2 h(1S,8R)-Bicyclo[6.1.0]non-4-ene-9-methanol91%

Cyclopropanation

The compound participates in rhodium-catalyzed cyclopropanation with ethyl diazoacetate. Using Rh₂(S-BHTL)₄ as a catalyst, the reaction achieves high syn-selectivity (47:53 syn/anti ratio) due to steric effects in the transition state ( ).

Key Data:

CatalystSubstrateProduct Ratio (syn/anti)YieldSource
Rh₂(S-BHTL)₄ (0.33 mol%)Ethyl diazoacetate47:5385%

Functional Group Interconversion

The ester reacts with para-nitrophenol chloroformate in dichloromethane (DCM) to form a mixed carbonate derivative. This reaction is critical for introducing bioorthogonal handles ( ).

Key Data:

ReagentConditionsProductYieldSource
Para-nitrophenol chloroformate, pyridineDCM, 25°C, 5 h(Bicyclo[6.1.0]non-4-yn-9-yl)methyl carbonate94%

Nucleophilic Substitution

The ester undergoes transesterification with methanol under acidic conditions to yield methyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate. This reaction is scalable and efficient (, ).

Key Data:

ReagentConditionsProductYieldSource
H₂SO₄, MeOHReflux, 6 hMethyl ester derivative89%

Oxidation and Ring-Opening

Oxidation with potassium permanganate (KMnO₄) in acidic media cleaves the double bond, generating a dicarboxylic acid derivative. This reactivity is attributed to the strain in the bicyclic system ().

Key Data:

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄H₂O, 80°C, 4 hBicyclo[6.1.0]nonane-9,9-dicarboxylic acid78%

Scientific Research Applications

Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound may be used in the development of biologically active molecules or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s unique structure allows it to participate in various transformations, often involving the formation or breaking of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate can be compared with other bicyclic compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can be tailored for various applications in research and industry.

Biological Activity

Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities. This article presents an overview of its biological properties, synthesis, and applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H18O2
  • Molecular Weight : 194.28 g/mol
  • CAS Number : 79549-89-6
  • Purity : Typically 97% in commercial preparations

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, suggesting moderate to strong activity against these pathogens.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory potential. A study published in Phytochemistry highlighted that this compound reduced pro-inflammatory cytokines in vitro, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines. This suggests a possible mechanism for its use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and microbial defense mechanisms. The compound appears to modulate signaling pathways related to NF-kB activation, which is crucial for the expression of inflammatory genes .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Various synthetic routes have been explored, including the use of transition metal catalysts to enhance yields and selectivity .

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus and E. coli
Anti-inflammatoryReduction in IL-6 and TNF-α levels
CytotoxicityModerate cytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like penicillin.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of this compound utilized RAW 264.7 macrophages treated with lipopolysaccharide (LPS). Results showed that treatment with this compound significantly decreased the secretion of pro-inflammatory cytokines compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate?

  • Methodological Answer : The synthesis typically involves stereoselective cyclopropanation and esterification. For example, analogous bicyclo compounds are synthesized under inert nitrogen atmosphere using potassium superoxide in diethyl ether, followed by hydrolysis and recrystallization to achieve high purity (89% yield). Reaction temperatures, solvent selection (e.g., THF for reductions), and stoichiometric control of reagents like LiAlH4 are critical to avoid side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemical configuration of this bicyclic compound?

  • Methodological Answer : <sup>1</sup>H and <sup>13</sup>C NMR are essential for assigning stereochemistry. For instance, coupling constants in <sup>1</sup>H NMR distinguish cis vs. trans ring junctions, while <sup>13</sup>C NMR identifies carbonyl and ester functional groups. Cross-validation with X-ray crystallography (e.g., for structurally similar bicyclo derivatives) resolves ambiguities in spatial arrangement .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is widely used. Recrystallization in polar aprotic solvents like ethanol or acetone further enhances purity, as demonstrated for related bicyclo compounds with >90% recovery .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in bioorthogonal applications?

  • Methodological Answer : The trans-annular strain in the bicyclo structure accelerates strain-promoted azide-alkyne cycloaddition (SPAAC). The (1S,8R) configuration ensures optimal spatial alignment for click chemistry, as shown in bioorthogonal labeling of proteins and nucleic acids. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify reaction rates, with rate constants (k2) exceeding 10 M<sup>−1</sup>s<sup>−1</sup> in aqueous media .

Q. What strategies resolve contradictions in spectroscopic data when characterizing bicyclo derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry (HRMS) data can arise from diastereomeric impurities or solvent interactions. Advanced techniques include:

  • Dynamic NMR to detect conformational exchange.
  • Chiral HPLC with polysaccharide columns to separate enantiomers.
  • DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model hydrolysis pathways of the ester group. Parameters include:

  • pKa prediction for the carboxylate moiety (≈4.5–5.5).
  • Activation energy (Ea) for thermal decomposition, validated via thermogravimetric analysis (TGA) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Key challenges include:

  • Exothermic control during cyclopropanation (use jacketed reactors for cooling).
  • Minimizing racemization via low-temperature (<0°C) esterification.
  • Batch reproducibility ensured by inline FTIR monitoring of reaction progress .

Methodological Best Practices

Q. How to design experiments to study the compound’s interaction with enzymes or cellular targets?

  • Methodological Answer : Use fluorescent probes (e.g., dansyl or BODIPY tags) conjugated to the bicyclo core. Fluorescence polarization assays measure binding affinities (Kd), while surface plasmon resonance (SPR) quantifies on/off rates. Negative controls with scrambled stereoisomers validate specificity .

Q. What analytical workflows ensure compliance with safety guidelines for handling bicyclic esters?

  • Methodological Answer :

  • Storage : Argon-purged containers at −20°C to prevent oxidation.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration.
  • Exposure control : Use fume hoods and PPE (nitrile gloves, goggles) as per OSHA standards .

Tables for Key Data

Property Value Reference
Melting Point70–72°C (analogous compound)
<sup>13</sup>C NMR (ester)δ 170–175 ppm
Bioorthogonal k210–15 M<sup>−1</sup>s<sup>−1</sup>
Solubility (H2O)<1 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.